3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid
Description
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 172088-61-8; molecular formula: C₁₀H₇ClO₃S; molecular weight: 242.68) is a benzo[b]thiophene derivative featuring chloro and methoxy substituents at positions 3 and 5, respectively. This compound is a key intermediate in synthesizing bioactive molecules, including antiallergy agents .
Properties
IUPAC Name |
3-chloro-5-methoxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJVOJZDMWGGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cinnamic Acid Cyclization Route
Reaction Overview
The cinnamic acid cyclization method, exemplified in patent WO1995015323A1, leverages substituted cinnamic acids as starting materials to construct the benzo[b]thiophene core. This approach ensures regioselectivity by pre-positioning the methoxy group in the cinnamic acid precursor, which dictates its final orientation in the heterocyclic product.
Key Reaction Steps
Cyclization and Chlorination :
- 3-Methoxycinnamic acid undergoes cyclization in the presence of thionyl chloride (SOCl₂) and 4-dimethylaminopyridine (DMAP) in heptane.
- DMAP catalyzes the formation of the thiophene ring while facilitating chlorination at the 3-position.
- The reaction proceeds at 50°C for 6 hours under reflux, yielding 3-chloro-5-methoxybenzo[b]thiophene-2-carbonyl chloride.
Hydrolysis to Carboxylic Acid :
Experimental Parameters
| Parameter | Value/Detail |
|---|---|
| Starting Material | 3-Methoxycinnamic acid (320 g) |
| Catalyst | DMAP (219.5 g) |
| Solvent | Heptane (800 mL) |
| Chlorinating Agent | Thionyl chloride (5 equivalents) |
| Reaction Temperature | 50°C (initial), reflux (final) |
| Reaction Time | 6 hours |
| Workup | Ethyl acetate extraction, crystallization |
| Saponification Reagent | NaOH in isopropanol |
This method achieves high regiocontrol, as the methoxy group in the cinnamic acid precursor directs cyclization to yield the 5-methoxy-substituted product. The use of DMAP enhances reaction efficiency by stabilizing intermediates.
Vilsmeier-Haack Formylation Approach
Synthetic Pathway
The Vilsmeier-Haack reaction, referenced in BenchChem, provides an alternative route by introducing a formyl group to methoxy-substituted benzo[b]thiophenes, which is subsequently oxidized to the carboxylic acid.
Critical Steps
Formylation :
- Methoxybenzo[b]thiophene reacts with the Vilsmeier-Haack reagent (POCl₃ and DMF) to install a formyl group at the 2-position.
- The reaction proceeds under anhydrous conditions at 0–5°C to prevent over-chlorination.
Oxidation and Chlorination :
- The formyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media.
- Concurrent or sequential chlorination at the 3-position is achieved using Cl₂ gas or SOCl₂.
Challenges and Optimizations
- Regioselectivity : Ensuring chlorination occurs exclusively at the 3-position requires careful control of reaction temperature and stoichiometry.
- Yield Limitations : Oxidation steps often result in moderate yields (50–70%) due to competing side reactions.
Industrial-Scale Production
Process Intensification
Industrial protocols, as outlined in BenchChem, optimize the cinnamic acid route for scalability:
Critical Analysis of Methodologies
Regiochemical Control
- Cinnamic Acid Route : Substituent positions in the starting material dictate regioselectivity. For example, 3-methoxycinnamic acid yields the 5-methoxy isomer post-cyclization due to ring fusion dynamics.
- Vilsmeier-Haack Route : Requires pre-functionalized benzo[b]thiophenes, limiting flexibility in substituent placement.
Chemical Reactions Analysis
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. Its derivatives have been synthesized for various applications, including:
- Synthesis of Thiadiazole Derivatives : This compound can be condensed with thiosemicarbazide to produce 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine, which has potential biological activity .
- Formation of Benzothiazole Compounds : It can react with 2-amino-5-methylbenzoic acid in the presence of carbonyl diimidazole to yield 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1,3]oxazi-4-one, showcasing its utility in creating complex structures .
Pharmaceutical Research
In pharmaceutical applications, derivatives of this compound have been explored for their therapeutic potential:
- Antimicrobial Activity : A study demonstrated that various derivatives exhibited antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that certain modifications enhanced antibacterial efficacy .
- Anti-inflammatory Potential : Research highlights that some derivatives may act as anti-inflammatory agents by modulating pathways involved in inflammation and apoptosis. This suggests their potential role in treating inflammatory diseases.
Material Science
The compound is also utilized in the development of advanced materials:
- Luminescent Materials : Its derivatives have been investigated for use in luminescent materials, which are important for applications in optoelectronics and display technologies.
Case Study 1: Antibacterial Activity Evaluation
A comprehensive study synthesized a series of amino acid derivatives from this compound. The evaluation revealed that several compounds exhibited varying degrees of antibacterial activity against selected bacterial strains. The most active compounds showed inhibition zones ranging from 6 to 11 mm against Bacillus subtilis and Pseudomonas aeruginosa.
| Compound No. | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
|---|---|---|
| I | 10 | 8 |
| II | 7 | 6 |
| III | 11 | 9 |
Case Study 2: Antiinflammatory Mechanisms
Research into the anti-inflammatory properties of derivatives indicated that they could inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism where these compounds may modulate immune responses, providing a pathway for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to interfere with apoptosis and DNA repair mechanisms in cancer cells, making them potential candidates for overcoming drug resistance . The compound’s effects are mediated through the downregulation of proteins involved in these pathways, such as myeloid cell leukemia-1 (Mcl-1) and RAD51 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzo[b]thiophene derivatives are highly dependent on substituent type and position. Below is a comparative analysis with select analogues:
Table 1: Structural Comparison of Selected Benzo[b]thiophene-2-carboxylic Acid Derivatives
Key Observations:
Physicochemical Properties
Lipophilicity and Solubility
- This compound : The presence of Cl and OMe groups likely results in a moderate clogP (estimated ~2.5–3.0), balancing lipophilicity and aqueous solubility .
- Thiophene-2-carboxylic Acid Derivatives : In , thiophene analogues exhibited higher clogP values than furan derivatives, correlating with improved antiproliferative activity in A431 cells. For example, N-(4-fluorophenyl)-amide thiophene-2-carboxylic acid (T4) showed an LD₅₀ of 0.87 µM, outperforming furan counterparts .
Antiproliferative Effects
- Thiophene vs. Furan Derivatives : Thiophene-based compounds (e.g., T1–T6 in ) demonstrated stronger antiproliferative activity than furan analogues, attributed to higher lipophilicity and optimized π-π stacking with cellular targets .
- Clk1/4 Inhibition : 5-Methoxybenzo[b]thiophene-2-carboxamides () inhibited Clk1/4 kinases (IC₅₀ < 100 nM), with cellular EC₅₀ values < 1 µM. The carboxylic acid form may exhibit reduced potency due to ionization but serves as a precursor for active amides .
Anti-Inflammatory Activity
- 3-Hydroxy Derivatives : 3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivatives () inhibited 5-LOX and COX-2 (IC₅₀ ~10–50 µM), suggesting that electron-withdrawing groups (e.g., Cl) in 3-Chloro-5-methoxy derivatives could modulate similar pathways .
Biological Activity
3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a benzothiophene core with a chloro group at the 3-position and a methoxy group at the 5-position, contributing to its unique chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 226.68 g/mol .
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzo[b]thiophene compounds show activity against various bacterial strains, including Staphylococcus aureus. For instance, related compounds demonstrated minimal inhibitory concentrations (MIC) as low as 4 µg/mL against methicillin-resistant strains .
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially modulating key biochemical pathways. For example, studies on similar compounds have indicated their ability to inhibit protein kinases, which are crucial for various cellular processes such as cell survival and apoptosis .
The exact mechanisms by which this compound exerts its biological effects are under investigation. However, it is believed that the compound's interactions with molecular targets can influence:
- Cell Signaling Pathways : By binding to specific receptors or enzymes, the compound can alter signaling cascades that regulate cell growth and apoptosis.
- Biochemical Pathways : Inhibition of proteins involved in critical pathways may lead to altered cellular responses, including reduced proliferation of cancer cells or enhanced apoptosis in tumorigenic cells .
Case Studies and Research Findings
- Antimicrobial Screening : A study involving substituted benzo[b]thiophene derivatives highlighted the potential of these compounds against resistant bacterial strains. The findings suggest that structural modifications could enhance efficacy against pathogens .
- Cancer Cell Line Studies : Research on related compounds has shown selective targeting of tumorigenic cells while sparing non-tumorigenic cells. This selectivity is crucial for developing therapies that minimize side effects while effectively targeting cancer cells .
- Pharmacological Investigations : Investigations into the pharmacological properties of benzo[b]thiophene derivatives have revealed promising results in inhibiting cancer cell motility and proliferation, indicating potential therapeutic applications in oncology .
Data Summary
Q & A
Q. What are the common synthetic routes for 3-chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving functionalization of the benzothiophene core. A common approach involves:
- Schmidt reaction : Reacting a primary amine with a substituted benzoic acid derivative in the presence of a base and solvent (e.g., dichloromethane with triethylamine) to introduce the carboxylic acid group .
- Regioselective halogenation : Chlorination at the 3-position using reagents like PCl₃ or SOCl₂, followed by methoxylation at the 5-position via nucleophilic substitution .
Optimization : Adjusting solvent polarity, temperature (e.g., 60–80°C for halogenation), and stoichiometry of reagents can improve yields. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) .
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
Core techniques :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
- HPLC-MS : Confirms molecular weight (e.g., C₁₀H₇ClO₃S, MW 242.67) and purity (>95%) .
- FT-IR : Detects carboxylic acid C=O stretching (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Advanced resolution : For overlapping signals in crowded spectra (e.g., aromatic protons), 2D NMR (COSY, HSQC) or X-ray crystallography clarifies spatial arrangements .
Q. What are the primary biological activities under investigation?
The compound exhibits:
- Antimicrobial potential : Tested via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer activity : Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs .
- Anti-inflammatory properties : Evaluated via COX-2 inhibition assays and in vivo models (e.g., carrageenan-induced edema in rats) .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselective substitution at the 5-methoxy position is critical. Strategies include:
- Directing groups : Temporarily introducing electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution .
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side-product formation (e.g., 10–15% higher yield vs. conventional heating) .
- Computational modeling : DFT calculations predict reactive sites, guiding reagent selection (e.g., methoxy group’s ortho/para-directing effects) .
Q. How do structural modifications impact biological activity?
Structure-activity relationship (SAR) insights :
- Chloro substitution : Essential for antimicrobial activity; removal reduces potency by 50–70% .
- Methoxy position : Shifting to the 4- or 6-position decreases COX-2 inhibition, highlighting the 5-position’s role in binding .
- Carboxylic acid replacement : Esterification (e.g., methyl ester) retains activity but alters pharmacokinetics (e.g., logP increases by 1.5) .
Q. How should contradictory data in biological assays be analyzed?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Purity differences : Impurities >5% skew results; validate via HPLC before testing .
- Assay conditions : pH, serum content, and incubation time affect cell viability readings. Standardize protocols (e.g., 24h incubation in RPMI-1640 media) .
- Cell line variability : Compare results across multiple lines (e.g., HepG2 vs. A549) to confirm target specificity .
Q. What strategies minimize byproducts during large-scale synthesis?
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions to reduce halogenated byproducts .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition (e.g., <2% side products vs. 8% in batch) .
- In-line purification : Simulated moving bed (SMB) chromatography isolates the target compound early in the process .
Q. How is the compound’s stability assessed under storage and experimental conditions?
Q. What computational tools predict interactions with biological targets?
- Molecular docking : AutoDock Vina models binding to COX-2 (PDB ID: 5KIR) or bacterial topoisomerase IV .
- MD simulations : GROMACS assesses dynamic interactions (e.g., hydrogen bonding with Thr513 in COX-2) over 100 ns trajectories .
- QSAR models : Generate predictive equations linking logP, polar surface area, and IC₅₀ values .
Q. How are synthetic intermediates repurposed for novel derivatives?
- Parallel synthesis : React the carboxylic acid with diverse amines/hydrazides to generate amide libraries (e.g., 20 derivatives in one batch) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties, enhancing solubility .
- Biotransformation : Microbial enzymes (e.g., Pseudomonas lipases) catalyze enantioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
